molecular formula C18H24N4O4 B2680958 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1795416-34-0

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2680958
CAS No.: 1795416-34-0
M. Wt: 360.414
InChI Key: QDQBIGFBXWLGNM-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex hybrid scaffold combining a tetrahydropyrano[4,3-c]pyrazole core, a motif sometimes found in compounds with various biological activities , with a cyclopentyl substituent. A key functional attribute is the 2,5-dioxopyrrolidin-1-yl)acetamide group, which is a reactive handle, suggesting potential application as a covalent protein modifier or a versatile intermediate for chemical probe development. The presence of the pyrrolidine-2,5-dione (succinimide) moiety is characteristic of agents capable of forming stable adducts with nucleophilic residues on target proteins, such as cysteine thiols . This mechanism is widely exploited in the design of activity-based probes (ABPs) and covalent inhibitors. Researchers can leverage this compound to explore novel biological pathways, investigate enzyme function, and develop new therapeutic hypotheses. It is supplied as a solid and is intended for laboratory research applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c23-16(10-21-17(24)5-6-18(21)25)19-9-14-13-11-26-8-7-15(13)22(20-14)12-3-1-2-4-12/h12H,1-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQBIGFBXWLGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

The compound has the following chemical characteristics:

PropertyDetails
CAS Number 1795086-07-5
Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
Structure Chemical Structure

The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes and receptors. Similar compounds have been shown to modulate signaling pathways involved in inflammation and cell proliferation.

Key Mechanisms:

  • Inhibition of NF-kB Pathway : The compound may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor in inflammatory responses.
  • Interaction with MAPKs : It may affect mitogen-activated protein kinases (MAPKs), which are crucial for cellular responses to stress and inflammation.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce lipopolysaccharide (LPS)-induced inflammation in THP-1 monocytes by inhibiting NF-kB activity.

Case Study Example :
In a study involving pyrazolo[1,5-a]quinazolines, several derivatives were screened for their ability to inhibit NF-kB transcriptional activity. Compounds with IC50 values below 50 µM were considered potent anti-inflammatory agents. The mechanisms involved included antagonism of formyl peptide receptors and inhibition of human neutrophil elastase .

Anticancer Potential

The anticancer properties of similar compounds have also been explored. For instance, modifications in the structure can lead to enhanced efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Research Findings :
A library of nitrogen heterocycles was evaluated for anticancer activity. One notable compound exhibited dual inhibition of Janus kinase 2 (JAK2) and bromodomain-containing protein 4 (BRD4), showcasing IC50 values of 22 nM and 13 nM respectively . Such findings suggest that this compound could similarly possess anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core motifs with derivatives described in recent patent applications ( and ). Below is a detailed structural and functional comparison:

Table 1: Structural Comparison of Key Compounds

Compound Name Core Heterocycle Key Substituents Functional Groups
Target Compound Tetrahydropyrano[4,3-c]pyrazole Cyclopentyl, 2-(2,5-dioxopyrrolidin-1-yl)acetamide Pyrrolidinone, acetamide
N-Cyclopropylmethyl-N-[(1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-acetamide Pyrrolo-triazolo-pyrazine Cyclopropylmethyl, ethyl Acetamide, triazole
1-[(1S,3R,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-2-methyl-propan-2-ol Pyrrolo-triazolo-pyrazine Ethyl, 2-methyl-propan-2-ol Alcohol, triazole

Key Observations:

Heterocyclic Core: The target compound’s tetrahydropyrano-pyrazol system differs from the pyrrolo-triazolo-pyrazine cores in the patent compounds.

Substituent Effects :

  • The 2,5-dioxopyrrolidinyl acetamide group in the target compound introduces a polar, hydrogen-bond-accepting moiety absent in the patent derivatives. This could enhance solubility or modulate off-target interactions compared to the cyclopropylmethyl or alcohol groups in the analogs .
  • The cyclopentyl group in the target compound is retained in some patent analogs (e.g., ethyl-substituted cyclopentyl), suggesting a shared preference for lipophilic, spatially constrained substituents to optimize pharmacokinetic properties .

Synthetic Complexity: The synthesis of the target compound likely involves multi-step strategies similar to those in , such as coupling reactions (e.g., HATU-mediated amidation) and cyclization steps. However, the pyrano-pyrazol core may require specialized ring-forming reactions compared to the triazolo-pyrazine systems .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The absence of a triazole ring in the target compound may reduce metabolic instability compared to triazolo-containing analogs, as triazoles are prone to oxidative degradation. Conversely, the pyrrolidinone group could introduce susceptibility to hydrolysis, necessitating prodrug strategies .
  • The graphical approach for estimating confidence limits and slope parameters would facilitate rapid comparison of dose-response profiles .

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